A-443654

AKT inhibition lead optimization structure-activity relationship

Select A-443654 for your AKT research to leverage its unique ATP-competitive mechanism, which preserves PH domain accessibility for PIP3-mediated membrane binding. Unlike allosteric inhibitors, it induces well-characterized paradoxical hyperphosphorylation of AKT at Thr308 and Ser473. With a documented 40-fold selectivity window over PKA and validated in vivo dosing parameters, this compound is an ideal tool for studies on AKT membrane recruitment, feedback phosphorylation, and mTORC1-independent regulation.

Molecular Formula C24H23N5O
Molecular Weight 397.5 g/mol
CAS No. 552326-17-7
Cat. No. B3329111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-443654
CAS552326-17-7
SynonymsA 443654
A-443654
A443654
Molecular FormulaC24H23N5O
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N
InChIInChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)
InChIKeyYWTBGJGMTBHQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-443654 (Rizavasertib) for Procurement: Pan-AKT ATP-Competitive Inhibitor with Picomolar Affinity and Distinct Conformational Signature


A-443654 (CAS 552326-17-7; INN rizavasertib) is a synthetic small-molecule indazole-pyridine derivative that functions as an ATP-competitive, reversible inhibitor of all three AKT (protein kinase B) isoforms (AKT1, AKT2, AKT3) with equal potency [1]. It binds to the ATP-binding site of AKT and demonstrates a Ki of 160 pM across all three isoforms [2]. A-443654 is an early-generation pan-AKT inhibitor originally developed by Abbott Laboratories, distinguished by its defined crystal structure with AKT2, its 30,000-fold improvement in potency over the initial lead molecule, and its paradoxical induction of AKT hyperphosphorylation at Thr308 and Ser473 [3][4]. The compound is supplied as a white to off-white solid powder with molecular formula C24H23N5O and molecular weight 397.47 g/mol, typically at ≥98% purity for research applications .

Why A-443654 Cannot Be Substituted by Alternative Pan-AKT Inhibitors: Divergent Binding Modes and Cellular Consequences


Pan-AKT inhibitors are not functionally interchangeable. A-443654 is an ATP-competitive inhibitor that induces a distinct conformational state of the AKT kinase domain, leading to paradoxical hyperphosphorylation of Thr308 and Ser473 and increased PH domain accessibility for membrane binding [1]. In contrast, allosteric inhibitors such as MK-2206 restrict membrane binding through PH domain sequestration [1]. Furthermore, A-443654 demonstrates a 40-fold selectivity window over the closely related AGC family kinase PKA (Ki = 6.3 nM for PKA versus Ki = 160 pM for AKT), whereas many alternative ATP-competitive AKT inhibitors exhibit different selectivity profiles across the AGC family [2]. Substituting A-443654 with another pan-AKT inhibitor without accounting for these mechanistic differences may confound experimental interpretation, particularly in studies investigating AKT membrane translocation, feedback phosphorylation, or AGC kinase selectivity.

A-443654 Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Potency Advantage of A-443654 Over the Original Abbott Lead Molecule

A-443654 exhibits a 30,000-fold improvement in potency compared to the original indazole-pyridine lead molecule from which it was derived [1]. This improvement was achieved through systematic structural optimization of the indazole-pyridine scaffold to enhance ATP-binding pocket occupancy [1].

AKT inhibition lead optimization structure-activity relationship kinase inhibitor potency

A-443654 Selectivity for AKT Over PKA Compared to AGC Family Baseline

A-443654 demonstrates a 40-fold selectivity for AKT (Ki = 160 pM) over the closely related AGC family kinase PKA (Ki = 6.3 nM) [1]. This selectivity window is achieved despite both kinases sharing high sequence homology in their ATP-binding pockets, making PKA a common off-target for many ATP-competitive AKT inhibitors [1].

AGC kinase family PKA selectivity kinase profiling off-target risk

A-443654 Versus MK-2206: Differential Conformational Effects on AKT PH Domain and Membrane Binding

HDX-MS analysis reveals that A-443654 and the allosteric inhibitor MK-2206 induce fundamentally different conformational changes in AKT [1]. A-443654 binding alters the autoinhibitory PH-kinase interface and increases protection in the PH domain upon membrane binding, indicating that the PH domain remains accessible for PIP3 interaction [1]. In contrast, MK-2206 restricts membrane binding through sequestration of the PH domain [1].

AKT allostery HDX-MS PH domain membrane translocation inhibitor mechanism

Differential Growth Inhibition of Mutant Versus Wild-Type Cells by A-443654

A-443654 exhibits over 3.5-fold greater relative growth inhibition in mutant cells compared to wild-type (WT) cells . This differential sensitivity was identified in a screen evaluating selective inhibition of cells with mutant phenotypes, where A-443654 showed the greatest selective effect among compounds tested [1].

mutant selectivity cancer cell lines growth inhibition PI3K/AKT pathway

In Vivo Tumor Growth Inhibition with A-443654 in 3T3-Akt1 Xenograft Model

In the 3T3-Akt1 flank tumor xenograft model, A-443654 administered subcutaneously at 7.5 mg/kg/day inhibited tumor growth [1]. At a higher dose of 50 mg/kg (subcutaneous), A-443654 induced apoptosis in tumor cells surrounding the 3T3-Akt1 xenograft [1]. In MiaPaCa-2 pancreatic cancer tumors, 30 mg/kg subcutaneous administration elevated phosphorylated AKT1 levels, consistent with the compound's paradoxical hyperphosphorylation feedback mechanism [1].

xenograft tumor growth inhibition in vivo efficacy AKT-driven tumors

A-443654 Selectivity Profile Across 15 Kinases: Comparative Ki Values

Comprehensive kinase profiling of A-443654 reveals a defined selectivity pattern with measurable inhibition of several non-AKT kinases . The compound inhibits CDK2 (Ki = 24 nM), GSK-3β (Ki = 41 nM), PKCδ (Ki = 33 nM), PKCγ (Ki = 24 nM), and RSK2 (Ki = 11 nM) at low nanomolar concentrations, while showing weaker inhibition of Src (Ki = 2.6 μM), CK2 (Ki = 2.4 μM), MAPK-AP2 (Ki = 3.3 μM), Chk1 (Ki = 2.3 μM), ERK2 (Ki = 340 nM), c-Kit (Ki = 1.2 μM), KDR (Ki = 3.1 μM), and Flt1 (Ki = 3.6 μM) .

kinase selectivity panel off-target profiling CDK2 PKC RSK2

A-443654 Recommended Research Applications Based on Quantitative Evidence


Mechanistic Studies of AKT Membrane Translocation and PH Domain Dynamics

A-443654 is the appropriate selection for studies requiring an ATP-competitive AKT inhibitor that preserves PH domain accessibility for PIP3-mediated membrane binding. Unlike the allosteric inhibitor MK-2206, which sequesters the PH domain, A-443654 maintains PH domain availability as demonstrated by HDX-MS analysis [1]. This property is critical for experiments investigating AKT membrane recruitment, PIP3-dependent activation, or the spatial regulation of AKT signaling.

Investigation of AKT Paradoxical Hyperphosphorylation Feedback Mechanisms

A-443654 reliably induces rapid hyperphosphorylation of AKT at Thr308 and Ser473 across human cancer cell lines, including PTEN- and TSC2-deficient cells [2]. This well-characterized feedback response makes A-443654 an ideal tool for studies examining mTORC1-independent AKT regulation, IRS-1 stabilization, and compensatory signaling pathways activated upon ATP-competitive AKT inhibition.

In Vivo Xenograft Studies in AKT-Driven Tumor Models

A-443654 has established in vivo dosing benchmarks for subcutaneous administration in mouse xenograft models. At 7.5 mg/kg/day, it inhibits tumor growth in 3T3-Akt1 flank tumors; at 50 mg/kg, it induces tumor cell apoptosis [3]. These validated dosing parameters facilitate procurement planning and experimental reproducibility for in vivo oncology studies.

Kinase Selectivity Experiments Requiring Documented AGC Family Off-Target Profile

For experiments where discrimination between AKT and PKA signaling is essential, A-443654 provides a documented 40-fold selectivity window (Ki_PKA = 6.3 nM versus Ki_AKT = 0.16 nM) [3]. Additionally, its comprehensive 15-kinase selectivity panel enables researchers to account for potential confounding effects from CDK2 (Ki = 24 nM), GSK-3β (Ki = 41 nM), PKCδ (Ki = 33 nM), and RSK2 (Ki = 11 nM) inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-443654

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.